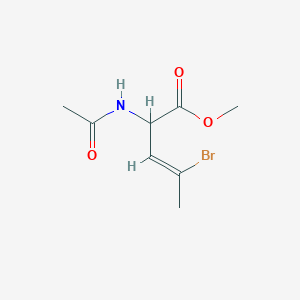

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is an organic compound characterized by its unique structure, which includes a bromine atom, an acetamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate typically involves the following steps:

Acetylation: The acetamido group is introduced by reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Esterification: The final step involves the esterification of the intermediate to form the methyl ester, which can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond.

Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

Reduction: Formation of dehalogenated or hydrogenated products.

Oxidation: Formation of oxo derivatives or carboxylic acids.

Scientific Research Applications

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl (3E)-4-bromo-2-acetamidopent-3-enoate: An isomer with a different configuration around the double bond.

Ethyl (3Z)-4-bromo-2-acetamidopent-3-enoate: A similar compound with an ethyl ester instead of a methyl ester.

Methyl (3Z)-4-chloro-2-acetamidopent-3-enoate: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom and the (3Z) configuration can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies that highlight its applications.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Several studies have suggested that this compound may possess anticancer properties. For example, derivatives of brominated compounds have been found to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of a suitable precursor followed by acylation. The following table summarizes the synthetic route:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Br2 in CH2Cl2 | Bromo intermediate |

| 2 | Acylation | Acetic anhydride, base | This compound |

Case Studies and Research Findings

-

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent. -

Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, suggesting that further development could lead to effective anticancer therapies. -

Mechanistic Studies

Detailed mechanistic studies indicated that this compound interacts with cellular proteins involved in apoptosis regulation. These findings highlight the need for further investigation into its potential as a therapeutic agent.

Properties

Molecular Formula |

C8H12BrNO3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

methyl (Z)-2-acetamido-4-bromopent-3-enoate |

InChI |

InChI=1S/C8H12BrNO3/c1-5(9)4-7(8(12)13-3)10-6(2)11/h4,7H,1-3H3,(H,10,11)/b5-4- |

InChI Key |

HBKOYLKIHXUMFJ-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C/C(C(=O)OC)NC(=O)C)/Br |

Canonical SMILES |

CC(=CC(C(=O)OC)NC(=O)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.